

molecular weight of Methyl 3-(2-methoxyphenyl)-3-oxopropanoate

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Compound of Interest

Compound Name: *Methyl 3-(2-methoxyphenyl)-3-oxopropanoate*

Cat. No.: *B152778*

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An In-depth Technical Guide to **Methyl 3-(2-methoxyphenyl)-3-oxopropanoate**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Methyl 3-(2-methoxyphenyl)-3-oxopropanoate**, an aromatic beta-keto ester. Due to the specificity of the ortho- (2-methoxy) isomer, this document synthesizes data from its closely related meta- (3-methoxy) and para- (4-methoxy) isomers, alongside established general methodologies in organic chemistry.

Physicochemical Properties

Methyl 3-(2-methoxyphenyl)-3-oxopropanoate is an organic compound featuring a methoxy-substituted benzene ring attached to a methyl propanoate backbone with a ketone at the beta position. Its properties are comparable to its isomers.

Property	Value	Reference
Molecular Formula	C ₁₁ H ₁₂ O ₄	[1][2]
Molecular Weight	208.21 g/mol	[1][2]
IUPAC Name	methyl 3-(2-methoxyphenyl)-3-oxopropanoate	N/A
Physical Form	Expected to be a liquid or low-melting solid at room temperature	[2]
Canonical SMILES	<chem>COC1=CC=CC=C1C(=O)CC(=O)OC</chem>	N/A
InChI Key	(Isomer Dependent)	N/A
CAS Number	Not explicitly assigned in search results	N/A

Synthesis Protocol: Acylation of Methyl Acetate

A common and effective method for synthesizing β -keto esters like **Methyl 3-(2-methoxyphenyl)-3-oxopropanoate** is the Claisen condensation, specifically the acylation of a ketone enolate. The following is a generalized protocol.

Reaction:

- Reactants: Methyl 2-methoxybenzoate and Methyl acetate
- Base: Sodium methoxide (NaOMe) or Sodium Hydride (NaH)
- Solvent: Anhydrous solvent such as Tetrahydrofuran (THF) or Diethyl ether

Procedure:

- Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the anhydrous solvent.

- **Base Addition:** Add the strong base (e.g., Sodium Hydride, 60% dispersion in mineral oil) to the solvent.
- **Enolate Formation:** Slowly add Methyl acetate dropwise to the stirred suspension at 0°C. Allow the mixture to stir for 30-60 minutes to ensure complete formation of the enolate.
- **Acylation:** Add a solution of Methyl 2-methoxybenzoate in the anhydrous solvent to the enolate mixture dropwise. The reaction is typically exothermic. Maintain the temperature and stir for several hours or until Thin-Layer Chromatography (TLC) indicates the consumption of the starting material.^[3]
- **Quenching:** Carefully quench the reaction by pouring it into an acidic aqueous solution (e.g., 10% HCl) cooled in an ice bath.^[3]
- **Extraction:** Transfer the mixture to a separatory funnel. Extract the aqueous layer multiple times with an organic solvent like ethyl acetate.^[3]
- **Washing & Drying:** Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic phase over an anhydrous salt such as magnesium sulfate (MgSO₄).^[3]
- **Purification:** Filter off the drying agent and remove the solvent under reduced pressure. The resulting crude product can be purified via flash column chromatography on silica gel.

Analytical Workflow

The identity and purity of the synthesized **Methyl 3-(2-methoxyphenyl)-3-oxopropanoate** must be confirmed. This typically involves a combination of chromatographic separation and spectroscopic analysis.

General Protocol:

- **Sample Preparation:** Dissolve a small amount of the purified product in a suitable solvent (e.g., dichloromethane or methanol).
- **Chromatographic Separation:** Inject the sample into a Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system to separate it from any residual

impurities.[4][5]

- Mass Spectrometry (MS): Couple the chromatograph to a mass spectrometer. The MS detector will fragment the molecule and provide a mass spectrum, which can confirm the molecular weight ($m/z = 208.21$) and provide structural information based on fragmentation patterns.[4][6]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: Confirms the structure by showing the chemical shifts, integration, and splitting patterns of all hydrogen atoms.
 - ^{13}C NMR: Shows the number and types of carbon atoms in the molecule.
- Purity Assessment: The purity is determined from the GC or HPLC chromatogram by comparing the peak area of the product to the total area of all peaks.

Biological Activity and Applications

While specific biological activities for the ortho-isomer, **Methyl 3-(2-methoxyphenyl)-3-oxopropanoate**, are not extensively documented, related methoxy-substituted aromatic compounds are of significant interest in medicinal chemistry. They are often used as intermediates or building blocks in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[7] The methoxy groups can participate in hydrogen bonding and hydrophobic interactions with biological targets like enzymes and receptors, potentially modulating their activity.[7] Further research is required to elucidate the specific biological roles and potential therapeutic applications of this particular isomer.

Visual Diagrams

The following diagrams illustrate the generalized workflows for the synthesis and analysis of **Methyl 3-(2-methoxyphenyl)-3-oxopropanoate**.

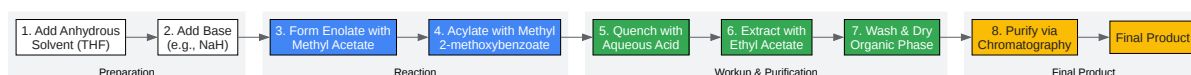


Figure 1: Generalized Synthesis Workflow

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Figure 1: Generalized Synthesis Workflow

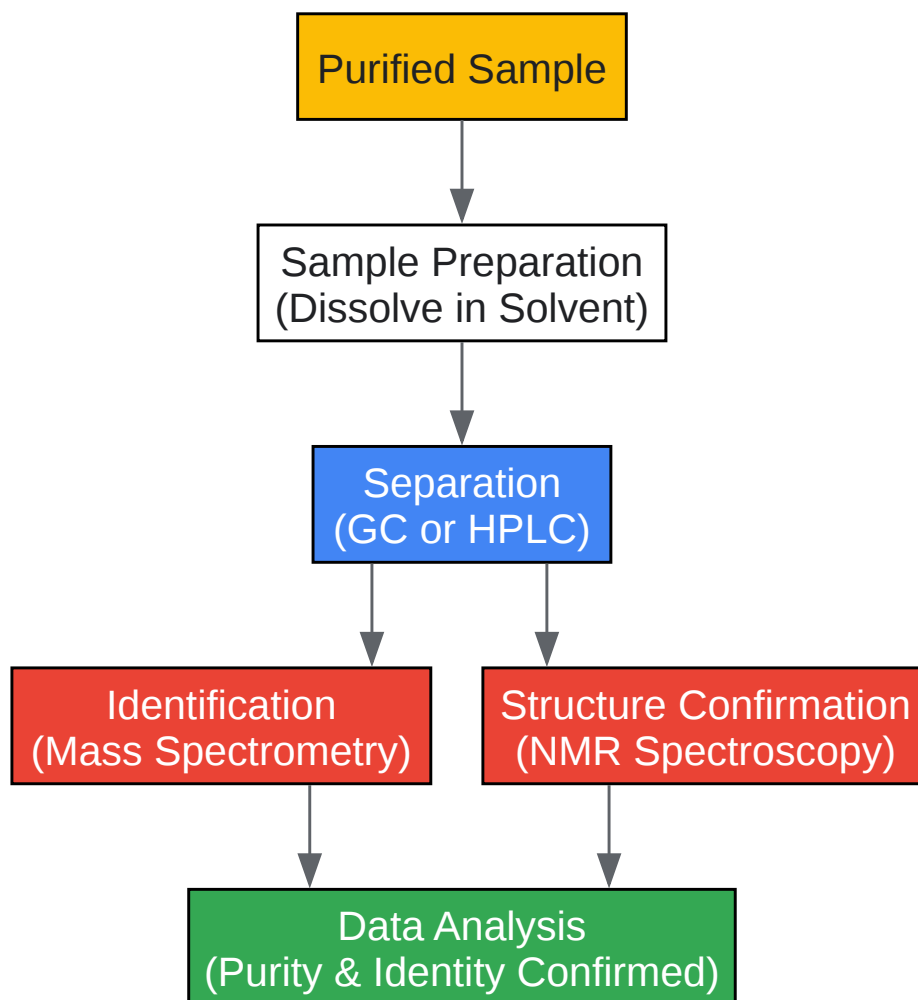


Figure 2: General Analytical Workflow

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Figure 2: General Analytical Workflow

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